4-Descyano-2-cyano-crisaborole
Übersicht
Beschreibung
4-Descyano-2-cyano-crisaborole, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used in the treatment of skin conditions such as atopic dermatitis and psoriasis. The compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures that confer specific biological activities .
Wissenschaftliche Forschungsanwendungen
4-Descyano-2-cyano-crisaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity, particularly its anti-inflammatory and antimicrobial properties.
Medicine: It is used in the development of topical treatments for skin conditions such as atopic dermatitis and psoriasis.
Wirkmechanismus
Target of Action
The primary target of 4-Descyano-2-cyano-crisaborole, also known as Crisaborole o-Isomer, is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Crisaborole interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) . The increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins . These mediators play a causative role in conditions like psoriasis and atopic dermatitis .
Biochemical Pathways
The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . The increase in cAMP levels leads to the suppression of the NF-kB pathway , which in turn reduces the production and release of pro-inflammatory mediators . This broad-spectrum anti-inflammatory activity affects almost all inflammatory cells .
Pharmacokinetics
The systemic exposures in infants were characterized and, based on nonlinear regression analysis, were found to be comparable with that in patients aged 2 years and older .
Result of Action
The molecular and cellular effects of Crisaborole’s action include the reduction of local inflammation in the skin and the prevention of further exacerbation of the disease . It improves disease severity, reduces the risk of infection, and reduces the signs and symptoms in patients 2 years old and older .
Zukünftige Richtungen
“2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is being studied as an anti-inflammatory agent . The use of boron chemistry in its synthesis has enabled the creation of a low-molecular-weight compound, thereby facilitating effective penetration of the drug through human skin . This suggests potential for further development and application in the field of dermatology.
Biochemische Analyse
Biochemical Properties
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for converting the intracellular second messenger 3’,5’-cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP) . By inhibiting PDE4, 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile increases the levels of cAMP within cells, which in turn helps to control inflammation . This compound interacts with various biomolecules, including cytokines such as tumor necrosis factor alpha (TNFα), interleukin-12 (IL-12), and interleukin-23 (IL-23), thereby modulating the immune response and reducing inflammation .
Cellular Effects
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of PDE4 leads to increased levels of cAMP, which can affect the activity of protein kinase A (PKA) and other downstream signaling molecules . This results in the suppression of pro-inflammatory cytokines and a reduction in inflammation . Additionally, 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile has been shown to impact gene expression by altering the transcription of genes involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile involves its binding interactions with PDE4. By binding to the active site of PDE4, the compound inhibits the enzyme’s activity, leading to increased levels of cAMP within cells . This elevation in cAMP levels activates PKA, which in turn phosphorylates and modulates the activity of various target proteins involved in the inflammatory response . The inhibition of PDE4 by 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile also results in the suppression of cytokine release, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile have been observed to change over time. The compound exhibits good stability and does not degrade rapidly, allowing for sustained therapeutic effects . Long-term studies have shown that the anti-inflammatory effects of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile persist over extended periods, making it a viable option for chronic conditions such as atopic dermatitis .
Dosage Effects in Animal Models
The effects of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, including skin irritation and allergic reactions . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models before translating these findings to clinical settings .
Metabolic Pathways
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is involved in metabolic pathways that include its interaction with PDE4 and the subsequent increase in cAMP levels . The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites are then excreted through the kidneys . The interaction of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile with enzymes and cofactors involved in its metabolism can affect its overall pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile is transported and distributed through various mechanisms. The compound’s small molecular weight and lipophilic nature facilitate its penetration through cell membranes . It interacts with transporters and binding proteins that aid in its distribution to target sites . The localization and accumulation of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . Post-translational modifications and targeting signals may direct 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Descyano-2-cyano-crisaborole involves a multi-step process. One of the key synthetic routes includes the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent to form an intermediate compound. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the final product .
Industrial Production Methods
For industrial-scale production, a one-pot synthesis method is employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions to produce this compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Descyano-2-cyano-crisaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoxaborole moiety allows for substitution reactions, particularly at the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile
- 6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile
- 5-chloro-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-[(4-oxopentyl)oxy]benzonitrile
Uniqueness
What sets 4-Descyano-2-cyano-crisaborole apart from similar compounds is its high specificity and potency as a PDE4 inhibitor. This specificity allows for targeted anti-inflammatory effects with minimal side effects, making it a valuable compound in the treatment of inflammatory skin conditions .
Eigenschaften
IUPAC Name |
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZBDMXSRRGGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-30-1 | |
Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.